molecular formula C28H32N2O6 B11137435 3-hydroxy-5-(2-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(2-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11137435
M. Wt: 492.6 g/mol
InChI Key: LZXVEMUXWXWCJY-LCUIJRPUSA-N
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Description

“3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that features a pyrrolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” typically involves multi-step organic reactions. The starting materials might include substituted benzaldehydes, morpholine, and other aromatic compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and rigorous quality control measures. The process would be optimized for cost-efficiency, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

Medicine

Medically, this compound might be explored for its therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which “3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(METHOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(ETHOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of “3-HYDROXY-5-(2-METHOXYPHENYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-4-[4-(PROP-2-EN-1-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” lies in its specific substituents and the resulting chemical properties. These unique features might confer distinct biological activities or material properties, making it valuable for specific applications.

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H32N2O6/c1-3-17-36-21-11-9-20(10-12-21)26(31)24-25(22-7-4-5-8-23(22)34-2)30(28(33)27(24)32)14-6-13-29-15-18-35-19-16-29/h3-5,7-12,25,31H,1,6,13-19H2,2H3/b26-24-

InChI Key

LZXVEMUXWXWCJY-LCUIJRPUSA-N

Isomeric SMILES

COC1=CC=CC=C1C2/C(=C(\C3=CC=C(C=C3)OCC=C)/O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

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